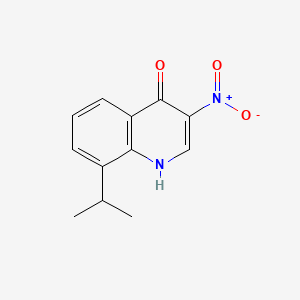
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate: is an organic compound with the molecular formula C11H14O3. It is an ester derivative of 2-hydroxy-3-(2-methylphenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl 2-hydroxy-3-(2-methylphenyl)propanoate involves the esterification of 2-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and analgesic agents.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating cellular responses and physiological processes.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar structure but with a hydroxyl group in the meta position of the phenyl ring.
Methyl 3-(2-hydroxyphenyl)propanoate: This compound has the hydroxyl group in the ortho position of the phenyl ring.
Uniqueness:
Positional Isomerism: The unique position of the methyl and hydroxyl groups in methyl 2-hydroxy-3-(2-methylphenyl)propanoate gives it distinct chemical and physical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and its interactions with other molecules, making it suitable for particular applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
Clé InChI |
MUGDUYPNCNRHOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



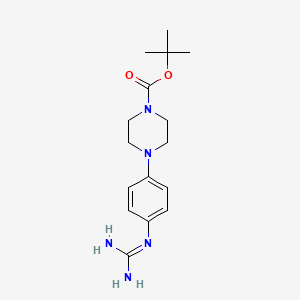
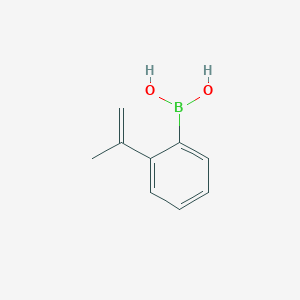
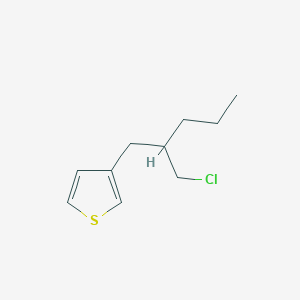
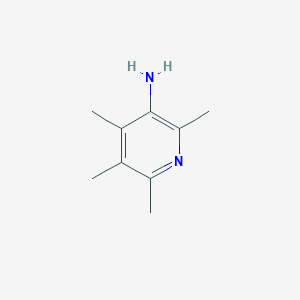
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
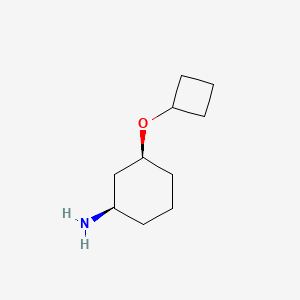
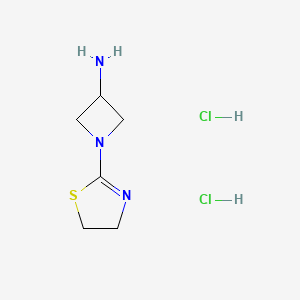
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)


